![molecular formula C14H14N4O B5824190 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5824190.png)
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The first synthesis of this class of compounds was described in 1911 .Molecular Structure Analysis
The structure of 1H-pyrazolo[3,4-b]quinoline consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents .Chemical Reactions Analysis
The Williamson-type reaction of the two fragments involves the formation of an intermediate in the first step, which undergoes subsequent intramolecular nucleophilic cyclization with participation of the N atom and the ester C=O group to form a five-membered cyclic system .科学的研究の応用
Synthesis of Heterocyclic Compounds
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide: is a valuable precursor in the synthesis of heterocyclic compounds, which are crucial in drug development. The pyrazolo[3,4-b]quinoline moiety is a common scaffold in medicinal chemistry due to its resemblance to purine bases . This compound can undergo various chemical reactions to introduce different substituents, which can lead to the discovery of new pharmacologically active molecules.
Biomedical Applications
The structural similarity of pyrazoloquinolines to adenine and guanine makes them interesting for biomedical applications. They can interact with biological targets such as enzymes and receptors, potentially leading to the development of new therapeutic agents . Research into the biological activity of these compounds could yield novel treatments for a range of diseases.
Fluorescent Sensors
Pyrazoloquinoline derivatives can be used to create fluorescent sensors. These sensors can detect the presence of metal ions or other analytes in biological systems. For example, modifications to the pyrazoloquinoline structure can increase sensitivity and selectivity for specific ions, which is useful in diagnostic imaging and environmental monitoring .
Activation of Nuclear Receptors
Compounds based on the pyrazoloquinoline structure have been studied for their ability to activate peroxisome proliferator-activated receptors (PPARs). These receptors play a role in lipid metabolism and inflammation. Agonists based on pyrazoloquinoline can provide insight into the design of molecules for treating conditions like dyslipidemia .
Synthetic Methodologies
The compound serves as a case study for synthetic methodologies in creating pyrazolopyridine systems. Its synthesis involves strategies that can be applied to other similar heterocyclic compounds, providing a foundation for the development of new synthetic routes .
Drug Design and Discovery
Due to its structural features, N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide can be used in drug design and discovery. Its core structure can be modified to enhance drug-like properties such as potency, selectivity, and pharmacokinetics. It can serve as a lead compound in the search for new drugs .
作用機序
Target of Action
Related compounds have been screened for their class ii c-met inhibition activity , suggesting that this compound may also interact with similar targets.
Biochemical Pathways
Given the potential c-met inhibition activity , it may influence pathways related to cell growth and proliferation.
Result of Action
If the compound does indeed inhibit c-Met, it could potentially suppress cell growth and proliferation .
将来の方向性
特性
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-3-18-14-11(13(17-18)15-9(2)19)8-10-6-4-5-7-12(10)16-14/h4-8H,3H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAGEKVBQLNICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)

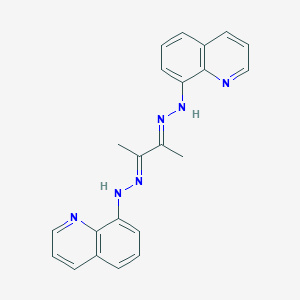
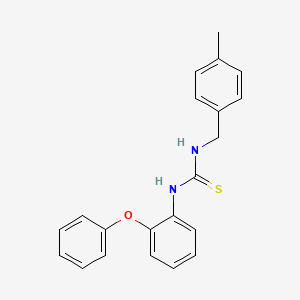
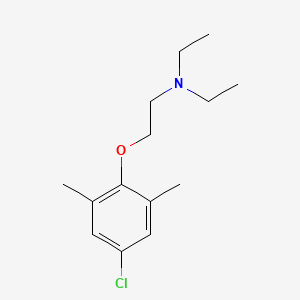
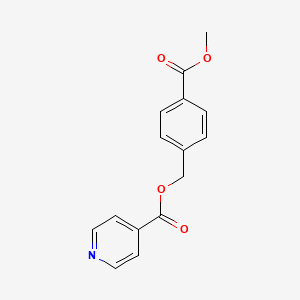

![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)
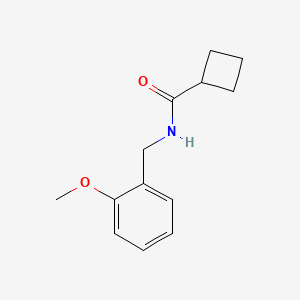
![2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5824205.png)
![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5824216.png)
![4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5824221.png)
![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)